![molecular formula C16H10ClNO5 B1607850 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid CAS No. 52245-01-9](/img/structure/B1607850.png)
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid
Overview
Description
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid, also known as CDIM-8, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive isoindolinone moiety. It can undergo transformations to produce amino-substituted products and fused ring systems like pyrimidinones, quinolizinones, and pyranones . These heterocyclic compounds have significant applications in pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features are valuable for creating small molecule inhibitors with potential therapeutic effects. Its derivatives can be designed to target specific proteins or enzymes within biological systems, aiding in the development of new drugs .
Agriculture
The compound’s derivatives could be explored for their potential use in agriculture. For instance, they might act as growth regulators or pesticides, given their structural similarity to other bioactive heterocycles.
Material Science
In material science, this compound could be utilized to synthesize novel organic frameworks or polymers. Its benzoic acid moiety allows for further functionalization, which can lead to materials with unique properties such as conductivity or fluorescence .
Environmental Science
Derivatives of this compound might find applications in environmental science, such as in the synthesis of compounds that can degrade environmental pollutants or serve as indicators for monitoring environmental conditions .
Biochemistry
In biochemistry, the compound can be used to study protein-ligand interactions. Its ability to bind to various proteins can help in understanding the mechanisms of diseases at the molecular level, which is crucial for drug discovery.
Pharmacology
Pharmacologically, the compound’s core structure can be modified to enhance its interaction with biological targets, improving its efficacy and specificity as a drug candidate. This can lead to the development of new pharmacological agents with improved therapeutic profiles.
properties
IUPAC Name |
5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO5/c1-23-13-7-12(11(17)6-10(13)16(21)22)18-14(19)8-4-2-3-5-9(8)15(18)20/h2-7H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJZDOVLMABNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368397 | |
Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid | |
CAS RN |
52245-01-9 | |
Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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